
Octa-2,6-dien-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octa-2,6-dien-4-ol: is an organic compound with the molecular formula C8H14O. It is a type of alcohol characterized by the presence of two double bonds in its carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing Octa-2,6-dien-4-ol involves the pyrolysis of isoverbenol. This process includes the isomerization of an unsaturated ketone followed by reduction and subsequent heating to produce the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process often starts with the isomerization of verbenone, followed by reduction and pyrolysis to yield the final product .
Chemical Reactions Analysis
Types of Reactions: Octa-2,6-dien-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The double bonds in the compound can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Produces aldehydes or ketones.
Reduction: Produces saturated alcohols.
Substitution: Produces various substituted derivatives.
Scientific Research Applications
Octa-2,6-dien-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of Octa-2,6-dien-4-ol involves its interaction with various molecular targets. The compound can act as an antimicrobial agent by disrupting the cell membranes of microorganisms. It may also interact with specific enzymes and receptors, leading to its biological effects .
Comparison with Similar Compounds
Geraniol: An acyclic monoterpene alcohol with similar structural features.
Linalool: Another monoterpenoid alcohol with comparable applications in fragrances and flavoring.
Uniqueness: Octa-2,6-dien-4-ol is unique due to its specific double bond positions and hydroxyl group, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
85355-81-3 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
octa-2,6-dien-4-ol |
InChI |
InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
WTHJQTGKAMMOJU-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(C=CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


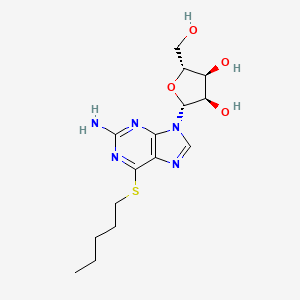
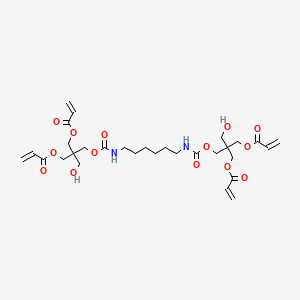
![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)
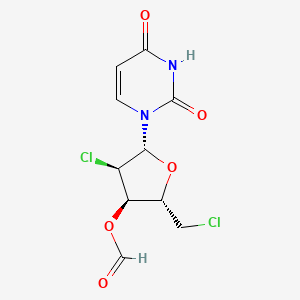
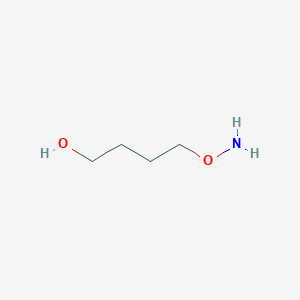

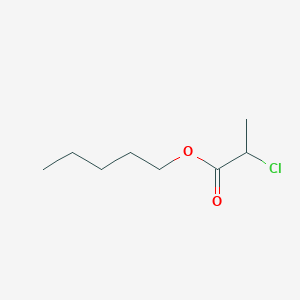
![5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole](/img/structure/B14404297.png)

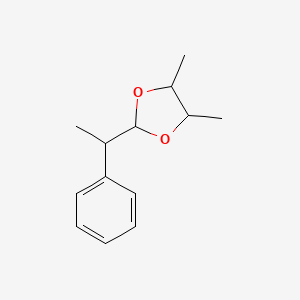

![5-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid](/img/structure/B14404312.png)
![3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14404318.png)

